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Executive Summary

N-(4-Methoxyphenyl)ethanethioamide (CAS: 5310-18-9), also known as p-
methoxythioacetanilide, is a pivotal organosulfur compound serving as a high-value
intermediate in heterocyclic synthesis and medicinal chemistry.[1] Distinguished by its
thioamide functional group (—C(=S)NH-), it exhibits unique reactivity patterns unavailable to its
amide analog, p-acetanisidide.

This guide provides a rigorous technical review of its synthesis, reactivity, and biological
applications. The compound’s primary utility lies in the Jacobson cyclization, where it functions
as a precursor to 6-methoxy-2-methylbenzothiazole, a scaffold widely used in antitumor and
antimicrobial drug discovery. Furthermore, its soft sulfur donor atom makes it a versatile ligand
in coordination chemistry, capable of stabilizing transition metals in low oxidation states.

Part 1: Chemical Identity & Physicochemical Profile

The substitution of the carbonyl oxygen with sulfur imparts significant lipophilicity and alters the
hydrogen-bonding landscape of the molecule. The compound exists in a tautomeric equilibrium
between the stable thione form and the transient imidothiol form, the latter being the reactive
species in alkylation and coordination reactions.
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Specification

IUPAC Name

N-(4-Methoxyphenyl)ethanethioamide

Common Names

p-Methoxythioacetanilide; 4'-

Methoxythioacetanilide

CAS Registry Number 5310-18-9

Molecular Formula CoH11NOS

Molecular Weight 181.26 g/mol
Yellow crystalline solid (Amides are typically

Appearance colorless; the color arises from the n— 1t*
transition of the C=S bond)

Melting Point 114-116 °C

- Soluble in ethanol, DMSO, chloroform; sparingly
Solubility

soluble in water.[2][3]

pKa (Thioamide NH)

~12.5 (More acidic than corresponding amide

due to polarizability of sulfur)

Structural Tautomerism

The reactivity of N-(4-methoxyphenyl)ethanethioamide is governed by the thione-thiol

tautomerism. While the thione form dominates in the solid state and neutral solution, the

imidothiol form (S-H) becomes accessible under basic conditions, facilitating S-alkylation and

metal coordination.

Thione Form
(Stable Solid State)
Ph-NH-C(=S)-CH3

Tautomerization >

Imidothiol Form . Thioimidate Anion
(Reactive Intermediate) [ H" (Base) (Basic pH)
Ph-N=C(SH)-CH3 Ph-N=C(S-)-CH3
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Figure 1: Tautomeric equilibrium of N-(4-methoxyphenyl)ethanethioamide. The imidothiol
form drives S-alkylation and metal binding.

Part 2: Synthetic Methodologies

The synthesis of N-(4-methoxyphenyl)ethanethioamide is most efficiently achieved via the
thionation of p-acetanisidide. While Phosphorus Pentasulfide (P4S10) was historically used,
Lawesson’s Reagent (LR) is currently the gold standard due to milder conditions, higher yields,
and simplified workup.

Protocol A: Thionation via Lawesson’s Reagent
(Recommended)

This method avoids the harsh conditions and heterogeneous nature of P4Sio reactions.
e Reagents:
o Substrate: p-Acetanisidide (1.0 eq)
o Reagent: Lawesson’s Reagent (0.5-0.6 eq)
o Solvent: Anhydrous Toluene or Xylene
e Procedure:
o Dissolve p-acetanisidide in anhydrous toluene under an inert atmosphere (N2 or Ar).

o Add Lawesson’s Reagent.[4] The stoichiometry is 0.5 eq because LR can thionate two
amide functions.

o Reflux the mixture at 110°C for 2—4 hours. Monitor by TLC (the thioamide is less polar and
moves faster than the amide).

o Workup: Cool to room temperature. The byproduct (polymeric phenylphosphonothioic
anhydride) often precipitates. Filter off the solid.[5][6]

o Concentrate the filtrate under reduced pressure.[6]
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o Purification: Recrystallize from ethanol or purify via flash column chromatography
(Hexane/Ethyl Acetate) to yield yellow crystals.

e Yield: Typically 85-95%.
Protocol B: Thionation via P4S10 (Classic)
Useful for large-scale industrial batches where reagent cost is a primary constraint.
» Procedure:
o Mix p-acetanisidide (1.0 eq) with P4S10 (0.2-0.3 eq) in dry pyridine or dioxane.
o Reflux for 6-8 hours.
o Workup: Pour the reaction mixture into ice water to hydrolyze excess phosphorus reagent.

o Extract with dichloromethane (DCM). Wash organic layer with NaHCOs to remove
phosphoric acid derivatives.

o Dry over MgSOas and recrystallize.

» Note: Pyridine is difficult to remove completely; this method often requires more rigorous
purification than Method A.

Part 3: Reactivity & Synthetic Utility

The electron-rich aromatic ring coupled with the thioamide group makes this molecule a
"privileged structure" for synthesizing benzothiazoles via the Jacobson Cyclization.

The Jacobson Cyclization: Synthesis of Benzothiazoles

This is the most critical application of N-(4-methoxyphenyl)ethanethioamide. Under oxidative
conditions, the thioamide undergoes intramolecular radical cyclization to form 6-methoxy-2-
methylbenzothiazole.

¢ Mechanism:
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o Oxidation: Treatment with potassium ferricyanide (KsFe(CN)e) or bromine generates a
radical cation on the sulfur atom.

o Cyclization: The electrophilic sulfur radical attacks the ortho-position of the electron-rich
methoxyphenyl ring.

o Aromatization: Loss of a proton restores aromaticity, yielding the benzothiazole core.
Experimental Protocol (Jacobson Cyclization):

e Dissolve N-(4-methoxyphenyl)ethanethioamide (10 mmol) in 10% aqueous NaOH (20
mL).

e Cool to 0-5°C.

o Slowly add a solution of KsFe(CN)s (40 mmol) in water, maintaining the temperature below
5°C.

e Stir for 1-2 hours. A precipitate forms.[7]

« Filter the solid, wash with water, and recrystallize from ethanol to obtain 6-methoxy-2-
methylbenzothiazole.

Hantzsch Thiazole Synthesis

Reaction with a-haloketones (e.g., chloroacetone) typically yields thiazolium salts or, upon
basification, thiazoline derivatives. Unlike primary thioamides (R-CS-NHz), the N-aryl
substitution prevents the formation of simple thiazoles without losing the aryl group or forming a
charged species.
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N-(4-Methoxyphenyl)ethanethioamide
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Jacobson Cyclization Hantzsch Reaction
(KsFe(CN)e / NaOH) (Chloroacetone)
Oxidative C-S Bond Formation Cyclocondensation
6-Methoxy-2-methylbenzothiazole N-Aryl Thiazolium Salt
(Antitumor Scaffold) (lonic Liquid Precursor)
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Figure 2: Primary synthetic pathways transforming N-(4-methoxyphenyl)ethanethioamide
into bioactive heterocycles.

Part 4: Biological & Pharmacological Profile[2]

While the amide analog (p-acetanisidide) was historically used as an analgesic (Methacetin),
the thioamide variant introduces distinct biological properties due to the sulfur atom's ability to
chelate metal centers in metalloenzymes.

Antimicrobial Potential

Thioamides are isosteric with amides but possess enhanced lipophilicity, allowing better
penetration through bacterial cell walls.

e Mechanism: Similar to thioacetazone (an antitubercular drug), N-(4-
methoxyphenyl)ethanethioamide can inhibit mycolic acid synthesis or interfere with
copper-dependent enzymes in bacteria.

e Spectrum: Research on related N-aryl thioamides indicates activity against Gram-positive
bacteria (S. aureus) and certain fungal strains (C. albicans).

Coordination Chemistry (Metal-Based Drugs)

The compound acts as a monodentate ligand coordinating through the Sulfur atom (thione-S).
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o Complexes: It forms stable complexes with Cu(ll), Ni(Il), and Co(ll).

» Bioactivity: Transition metal complexes of thioamides often show cytotoxicity against cancer
cell lines by inducing oxidative stress (ROS generation) or DNA intercalation. The soft sulfur
donor stabilizes Cu(l) species, which can be relevant in disrupting cellular copper
homeostasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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